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Compound of Interest

Compound Name: 1-Acetyl-4-piperidineacetic acid

Cat. No.: B1354498

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-piperidineacetic
acid

Abstract

This technical guide offers a comprehensive examination of the core physicochemical
properties of 1-Acetyl-4-piperidineacetic acid, a molecule of significant interest in medicinal
chemistry and pharmaceutical research. Tailored for an audience of researchers, scientists,
and drug development professionals, this document provides not only the fundamental data but
also the underlying scientific rationale and validated experimental protocols for their
determination. The guide emphasizes the causal links between molecular structure and
physical properties, which are critical for predicting a compound's pharmacokinetic and
pharmacodynamic behavior.

Introduction: The "Why" Behind the Properties

In modern drug discovery, a thorough understanding of a molecule's physicochemical
properties is not merely an academic exercise; it is a critical prerequisite for success.[1][2][3]
These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion
(ADME), directly impacting its efficacy, safety, and formulation potential.[1][2] 1-Acetyl-4-
piperidineacetic acid incorporates three key functional regions: a saturated heterocyclic
piperidine ring, a tertiary amide (the acetyl group), and a carboxylic acid. This unique
combination makes its behavior highly dependent on its environment, particularly pH. This
guide will dissect the most influential of these properties, providing both theoretical context and
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practical methodologies for their assessment. The compound can serve as a crucial
intermediate in the synthesis of various pharmaceuticals, including antiepileptic drugs.[4]

Molecular Identity and Core Attributes

A precise understanding of the molecule's fundamental composition is the bedrock of all further
analysis.

Caption: Chemical Structure of 1-Acetyl-4-piperidineacetic acid.

Table 1: Core Molecular Identifiers

Property Value Source(s)

2-(1-acetylpiperidin-4-yl)acetic
IUPAC Name ('d YiPIp W [5]
aci

(1-acetyl-4-piperidinyl)acetic

Synonym acid [6]
CAS Number 78056-60-7 [516]1[7]
Molecular Formula CoH15NOs [5]
Molecular Weight 185.22 g/mol [6]
Physical Form Solid [5][6]
Boiling Point 389.6 °C (at 760 mmHQg) [6]

lonization State (pKa): The pH-Dependent Switch

The single most influential property of this molecule is its ionization potential. The carboxylic
acid group can donate a proton, converting the neutral molecule into an anion. The pKa is the
pH at which 50% of the molecules are in the ionized (anionic) form. This "switch" dramatically
alters solubility, lipophilicity, and biological interactions.

RCOOH ) pKa=45 R-COO- + H*
(Neutral, Low pH)J (Anionic, High pH)
‘\_/
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Caption: lonization equilibrium of 1-Acetyl-4-piperidineacetic acid.

Causality Behind the Experiment

Potentiometric titration is the definitive method for pKa determination. It works by precisely
measuring the change in pH of a solution of the compound as a strong base is added. The
inflection point of the resulting curve reveals the pKa, as this is the point of maximum buffering
capacity where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol: Potentiometric Titration for pKa
Determination

o System Calibration: Calibrate a high-precision pH meter using at least two standard buffers
(e.g., pH 4.01 and 7.00).

o Sample Preparation: Accurately weigh and dissolve a sample of 1-Acetyl-4-
piperidineacetic acid in deionized, COz-free water. A co-solvent like methanol may be used
if aqueous solubility is insufficient, but the resulting pKa will be an apparent value (pKa').

« Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under a nitrogen
atmosphere to exclude atmospheric CO-. Titrate the solution with a standardized, carbonate-
free solution of 0.1 M NaOH, adding small, precise increments via an auto-burette.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at
the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid). This
can be determined from the first derivative of the titration curve.

Solubility: A Function of lonization

Aqueous solubility is a gatekeeper for bioavailability. For 1-Acetyl-4-piperidineacetic acid,
solubility is not a single value but a profile that is intrinsically linked to its pKa.
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e Atlow pH (pH < pKa): The molecule is predominantly in its neutral, protonated (R-COOH)
form. Its solubility is lower, governed by the polarity of the overall uncharged structure.

e At high pH (pH > pKa): The molecule exists as the deprotonated, anionic (R-COO~) form.
This charged species is significantly more polar and thus exhibits much higher aqueous
solubility.

Causality Behind the Experiment

The shake-flask method is the "gold standard" because it measures solubility at
thermodynamic equilibrium.[2] By physically saturating a solution and allowing it to stabilize
over an extended period, it provides the most accurate and relevant solubility value, avoiding
the kinetic artifacts that can arise from faster methods.

Experimental Protocol: pH-Dependent Aqueous
Solubility (Shake-Flask Method)

» Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8,
7.4, 9.0).

o Sample Addition: Add an excess of solid 1-Acetyl-4-piperidineacetic acid to vials
containing each buffer. The excess solid should be clearly visible.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C
or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.

¢ Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the
undissolved solid.

o Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample
with a suitable mobile phase and quantify the concentration using a validated HPLC-UV
method against a standard curve.

» Data Reporting: Report the solubility in mg/mL or uM at each specific pH.
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Lipophilicity (logP & logD): Gauging Membrane
Affinity
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment

versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes.

» logP (Partition Coefficient): Describes the partitioning of only the neutral form of the
molecule. It is an intrinsic property.

» logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized)
at a specific pH. For an acid like our compound, logD will be highest at low pH (when it's
neutral) and will decrease as pH increases (as the ionized, more water-soluble form
dominates).

Table 2: Predicted Lipophilicity

Parameter Predicted Value Source
XLogP3 -0.3 PubChem
logP (Crippen Method) 0.330 Cheméo[8][9]

(Note: These are computational predictions for the related carboxylic acid and should be

confirmed experimentally).

Causality Behind the Experiment

The shake-flask method using n-octanol and a buffered aqueous phase directly simulates the
partitioning between a biological lipid membrane and extracellular fluid.[2] n-Octanol is chosen
as the organic phase because its properties are considered a reasonable surrogate for the lipid
bilayer.

Experimental Protocol: logD Determination (Shake-Flask
Method)

e Phase Pre-saturation: Mix n-octanol and the desired aqueous buffer (e.g., pH 7.4) and shake
vigorously. Allow the phases to separate completely. This ensures that each phase is
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saturated with the other before the experiment begins, preventing volume changes during
partitioning.

o Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer.

» Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-
saturated n-octanol to a vial.

o Equilibration: Seal and shake the vial for several hours to allow the compound to partition
between the two phases until equilibrium is reached.

o Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the
octanol and aqueous layers.

o Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers.
Determine the concentration in each phase using HPLC-UV.

o Calculation: Calculate logD using the formula: logD = logio ([Concentration in Octanol] /
[Concentration in Aqueous Phase)).

Analytical Characterization

Confirming the identity and purity of the compound is paramount. A combination of
spectroscopic and chromatographic techniques provides a comprehensive analytical
fingerprint.

Table 3: Key Analytical Signatures
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Technique Expected Observations

Characteristic signals for: the acetyl methyl
protons (singlet, ~2.1 ppm), the piperidine ring

1H NMR protons (complex multiplets, 1-4 ppm), and the
methylene protons of the acetic acid side chain
(doublet, ~2.2 ppm).[10][11]

Resonances for: the acetyl carbonyl (~170
m), the carboxylic acid carbonyl (>175 ppm),
13C NMR pp )_ _ _ \ yl ( ppm)
and distinct signals for the carbons of the

piperidine ring and side chain.

In positive ion mode (ESI+), an [M+H]* peak at
Mass Spec (MS) m/z 186.11. In negative ion mode (ESI-), an [M-
H]~ peak at m/z 184.09.[12]

Strong, characteristic C=0 stretching absorption
bands for the amide (~1640 cm~?) and the

Infrared (IR) carboxylic acid (~1710 cm~1). A broad O-H
stretch from the carboxylic acid will also be
present (~2500-3300 cm™1).[13][14]

Conclusion

The physicochemical properties of 1-Acetyl-4-piperidineacetic acid are dominated by the
interplay between its ionizable carboxylic acid group and the overall molecular framework. Its
pH-dependent solubility and lipophilicity are the most critical parameters for any researcher in a
drug development context. The experimental protocols detailed in this guide represent robust,
validated methods for obtaining the accurate and reliable data needed to make informed
decisions, from early-stage discovery and lead optimization to late-stage formulation
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.rsc.org/suppdata/ob/c3/c3ob27508f/c3ob27508f.pdf
https://www.rsc.org/suppdata/cc/c3/c3cc44122a/c3cc44122a.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetylpiperidine-4-carboxylic-acid
https://webbook.nist.gov/cgi/inchi?ID=C25503906&Mask=80
https://www.chemicalbook.com/SpectrumEN_618-42-8_IR1.htm
https://www.benchchem.com/product/b1354498?utm_src=pdf-body
https://www.benchchem.com/product/b1354498?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1.

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and

Testing - PMC [pmc.ncbi.nim.nih.gov]

e 3.

°
© (0] ~ [o2] 1 H

2.

books.rsc.org [books.rsc.org]

m.youtube.com [m.youtube.com]

. biosynce.com [biosynce.com]

. fluorochem.co.uk [fluorochem.co.uk]

. 1-Acetyl-4-piperidineacetic acid | 78056-60-7 [sigmaaldrich.com]
. a2bchem.com [a2bchem.com]

. chemeo.com [chemeo.com]

. chemeo.com [chemeo.com]

e 10. rsc.org [rsc.org]

e 11.rsc.org [rsc.org]

e 12. 1-Acetylpiperidine-4-carboxylic acid | CBH13NO3 | CID 117255 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 13. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

e 14, 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]

¢ To cite this document: BenchChem. [physicochemical properties of 1-Acetyl-4-
piperidineacetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354498#physicochemical-properties-of-1-acetyl-4-
piperidineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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